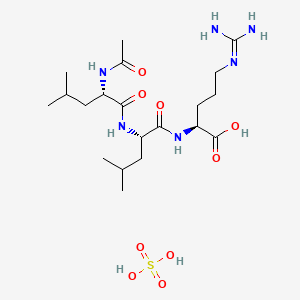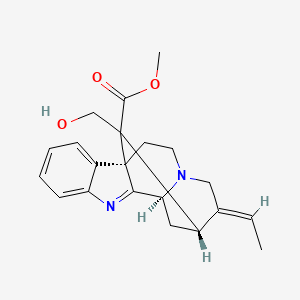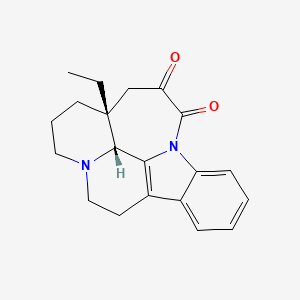
Einecs 279-946-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of bis[N,N-diethylnicotinamide], compound with calcium chloride involves the reaction of N,N-diethylnicotinamide with calcium chloride under controlled conditions. The synthetic route typically includes the following steps:
Reaction Setup: N,N-diethylnicotinamide is dissolved in an appropriate solvent.
Addition of Calcium Chloride: Calcium chloride is added to the solution, and the mixture is stirred at a specific temperature.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure complete reaction.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the final compound.
Analyse Des Réactions Chimiques
Bis[N,N-diethylnicotinamide], compound with calcium chloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur with reducing agents under specific conditions.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Complex Formation: It can form complexes with other metal ions, which can alter its chemical properties.
Applications De Recherche Scientifique
Bis[N,N-diethylnicotinamide], compound with calcium chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in industrial processes for the production of other chemicals and materials.
Mécanisme D'action
The mechanism of action of bis[N,N-diethylnicotinamide], compound with calcium chloride involves its interaction with specific molecular targets. The compound can bind to metal ions and form complexes, which can influence various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
Bis[N,N-diethylnicotinamide], compound with calcium chloride can be compared with other similar compounds such as:
N,N-diethylnicotinamide: The parent compound without the calcium chloride component.
Calcium chloride: A common salt used in various chemical and industrial applications.
Other nicotinamide derivatives: Compounds with similar structures but different substituents or metal ions.
The uniqueness of bis[N,N-diethylnicotinamide], compound with calcium chloride lies in its ability to form stable complexes with calcium ions, which can enhance its chemical and biological properties .
Propriétés
Numéro CAS |
82432-26-6 |
|---|---|
Formule moléculaire |
C20H28CaCl2N4O2 |
Poids moléculaire |
467.4 g/mol |
Nom IUPAC |
calcium;N,N-diethylpyridine-3-carboxamide;dichloride |
InChI |
InChI=1S/2C10H14N2O.Ca.2ClH/c2*1-3-12(4-2)10(13)9-6-5-7-11-8-9;;;/h2*5-8H,3-4H2,1-2H3;;2*1H/q;;+2;;/p-2 |
Clé InChI |
WAJZTQBZGUPTEC-UHFFFAOYSA-L |
SMILES canonique |
CCN(CC)C(=O)C1=CN=CC=C1.CCN(CC)C(=O)C1=CN=CC=C1.[Cl-].[Cl-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-[1-(2,5-dimethoxyphenyl)-1-oxopropan-2-ylidene]-hydroxyazanium;chloride](/img/structure/B12682054.png)













